2-chloro-N-(3-nitrophenyl)propanamide
Overview
Description
Scientific Research Applications
2-chloro-N-(3-nitrophenyl)propanamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Safety and Hazards
The compound “2-chloro-N-(3-nitrophenyl)propanamide” is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . These codes indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Mechanism of Action
Preparation Methods
The synthesis of 2-chloro-N-(3-nitrophenyl)propanamide typically involves the reaction of 3-nitroaniline with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-chloro-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.
Comparison with Similar Compounds
2-chloro-N-(3-nitrophenyl)propanamide can be compared with similar compounds such as:
3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but with a methoxy group instead of a nitro group, which can lead to different chemical and biological properties.
2-chloro-N-(4-nitrophenyl)propanamide: This compound has the nitro group in a different position on the aromatic ring, which can affect its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-chloro-N-(3-nitrophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-3-2-4-8(5-7)12(14)15/h2-6H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFBWJTZPPJWFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336325 | |
Record name | 2-chloro-N-(3-nitrophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-79-5, 40781-53-1 | |
Record name | 2-Chloro-N-(3-nitrophenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379255-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(3-nitrophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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